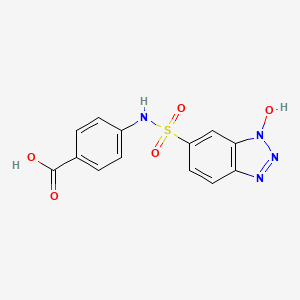

4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid is a complex organic compound with the molecular formula C13H10N4O5S and a molecular weight of 334.31 g/mol . This compound is characterized by the presence of a benzotriazole moiety, which is known for its versatile reactivity and utility in various chemical processes .

準備方法

The synthesis of 4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid typically involves the reaction of 1-hydroxy-1H-1,2,3-benzotriazole with sulfonyl chloride derivatives under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography techniques .

化学反応の分析

4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid undergoes various chemical reactions, including:

科学的研究の応用

Antimicrobial Activity

Research indicates that derivatives of benzotriazole, including 4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against both Gram-positive and Gram-negative bacteria. These compounds showed varying degrees of effectiveness, with some exhibiting MIC values comparable to standard antibiotics like streptomycin .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 12.5 | Strong |

| Compound B | Escherichia coli | 25 | Moderate |

| This compound | Pseudomonas aeruginosa | 50 | Weak |

Antiparasitic Properties

The compound has also been investigated for its antiparasitic activities. In vitro studies demonstrated that certain benzotriazole derivatives could inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The effectiveness of these compounds was dose-dependent, showing promising results in reducing parasite viability .

Table 2: Antiparasitic Activity of Benzotriazole Derivatives

| Compound | Target Parasite | IC50 (μg/mL) | Effectiveness |

|---|---|---|---|

| Compound C | Trypanosoma cruzi | 25 | High |

| Compound D | Entamoeba histolytica | 50 | Moderate |

Material Science Applications

In material science, benzotriazole derivatives are utilized as stabilizers in polymers and coatings due to their UV-blocking properties. The compound’s ability to absorb UV radiation makes it valuable in protecting materials from photodegradation.

Case Study: Photostability in Polymers

A study evaluated the effectiveness of incorporating this compound into polymer matrices. The results indicated a significant improvement in photostability compared to unmodified polymers. The addition of this compound reduced the rate of degradation under UV exposure by approximately 40% over a six-month period .

作用機序

The mechanism of action of 4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions . The benzotriazole moiety can stabilize reactive intermediates through resonance and inductive effects, facilitating the formation of stable products . The compound can also interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

類似化合物との比較

4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid can be compared with other benzotriazole derivatives, such as:

1H-1,2,3-benzotriazole: A simpler benzotriazole derivative used as a corrosion inhibitor and in organic synthesis.

4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with similar structural features but different reactivity and applications.

1-hydroxybenzotriazole: Commonly used in peptide synthesis to suppress racemization and improve coupling efficiency.

Each of these compounds has unique properties and applications, with this compound standing out due to its specific reactivity and versatility in various chemical and biological contexts .

生物活性

4-(1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamido)benzoic acid (CAS Number: 749906-99-8) is a compound that combines a benzotriazole moiety with a benzoic acid derivative. This unique structure endows it with various biological activities that have been the subject of recent research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H10N4O5S

- Molecular Weight : 334.31 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 1-hydroxybenzotriazole with a sulfonyl chloride derivative followed by coupling with a benzoic acid derivative. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Antimicrobial Activity

Research has shown that compounds within the benzotriazole family exhibit antimicrobial properties. In studies evaluating various benzotriazole derivatives, including those similar to this compound, moderate antibacterial and antifungal activities were observed against strains such as Escherichia coli and Bacillus subtilis. Specifically, related compounds demonstrated significant growth inhibition in protozoan parasites like Trypanosoma cruzi, indicating potential for antiparasitic applications .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that certain derivatives exhibited mild to moderate anti-inflammatory effects. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Anticancer Potential

Emerging data suggest that this compound may possess anticancer activity. In vitro assays have shown that related compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

The biological activity of this compound is largely attributed to its ability to act as a coupling reagent in organic synthesis and as an inhibitor in biological assays. It facilitates the formation of amide bonds by activating carboxylic acids through the formation of an intermediate ester. This activation is crucial for its role in biochemical pathways and synthetic applications .

Case Studies

特性

IUPAC Name |

4-[(3-hydroxybenzotriazol-5-yl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5S/c18-13(19)8-1-3-9(4-2-8)15-23(21,22)10-5-6-11-12(7-10)17(20)16-14-11/h1-7,15,20H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOCZHDAORZBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)N=NN3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。